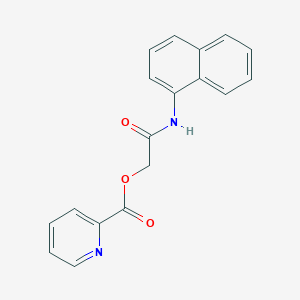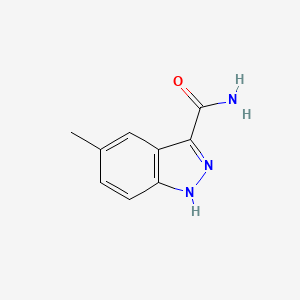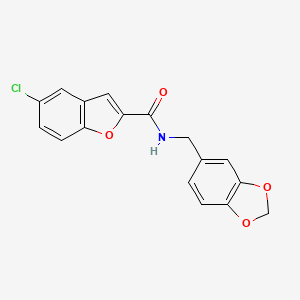
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid inhibits the phosphorylation of JAKs, which are key enzymes in cytokine signaling pathways. This leads to the inhibition of downstream signaling pathways, such as the signal transducer and activator of transcription (STAT) pathway. The inhibition of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, such as breast cancer and leukemia cells, by inducing apoptosis. It has also been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-understood mechanism of action. However, this compound does have some limitations. It has been shown to have off-target effects, which can lead to unintended consequences. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid in scientific research. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further studies could explore its potential as a cancer therapy. Additionally, this compound could be used in the study of other cytokine signaling pathways, as it has been shown to have broad inhibitory effects. Finally, further research could explore the use of this compound in combination with other drugs to enhance its therapeutic potential.
合成法
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid can be synthesized via several methods, including the reaction of 2-methoxybenzaldehyde with indole-3-carboxylic acid in the presence of a catalyst, or the reaction of 2-methoxyphenylhydrazine with indole-3-carboxylic acid in the presence of a reducing agent. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been extensively used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. This compound has been shown to inhibit the activation of JAKs, leading to the inhibition of downstream signaling pathways. This has been useful in studying the role of JAKs in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-15-5-3-2-4-11(15)10-6-7-12-13(16(18)19)9-17-14(12)8-10/h2-9,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMYDSSEHLMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C2)C(=CN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)


![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)

![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)



![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)
![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)